3-Methyl-1-nitrobutan-2-amine;hydrochloride
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Overview
Description
3-Methyl-1-nitrobutan-2-amine;hydrochloride is a chemical compound that belongs to the class of nitroamines. It is characterized by the presence of a nitro group (-NO2) attached to a butane chain with an amine group (-NH2) and a methyl group (-CH3). The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitrobutan-2-amine;hydrochloride typically involves the nitration of 3-methyl-2-butanamine. The process can be carried out using nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is then purified and converted to its hydrochloride salt form through a reaction with hydrochloric acid (HCl).
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-nitrobutan-2-amine;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso group (-NO) or a nitro group (-NO2).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 3-Methyl-1-butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Oxidation: 3-Methyl-1-nitrosobutan-2-amine or 3-Methyl-1-nitrobutan-2-amine.
Scientific Research Applications
3-Methyl-1-nitrobutan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and amine functionalities.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitrobutan-2-amine;hydrochloride involves its interaction with biological molecules through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amine group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-nitrobutane: Lacks the amine group, making it less reactive in certain biological contexts.
1-Nitropropane: A shorter chain nitroalkane with different physical and chemical properties.
2-Nitropropane: Another nitroalkane with a different substitution pattern.
Uniqueness
3-Methyl-1-nitrobutan-2-amine;hydrochloride is unique due to the presence of both a nitro group and an amine group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-nitrobutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(2)5(6)3-7(8)9;/h4-5H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYOYUAQDDLOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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